molecular formula C14H11F4NO2S2 B4965889 (5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4965889
M. Wt: 365.4 g/mol
InChI Key: XOEWMXAMNQTIPZ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-2-THIOXOTHIAZOLIDIN-4-ONE: A precursor in the synthesis of the target compound.

    3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE: Another precursor used in the synthesis.

    THIAZOLIDINONES: A class of compounds with similar structural features.

Uniqueness

(5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the tetrafluoroethoxy group, which imparts distinct chemical and biological properties compared to other thiazolidinones.

Properties

IUPAC Name

(5Z)-3-ethyl-2-sulfanylidene-5-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO2S2/c1-2-19-11(20)10(23-13(19)22)7-8-4-3-5-9(6-8)21-14(17,18)12(15)16/h3-7,12H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEWMXAMNQTIPZ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC(C(F)F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC(C(F)F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.